1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Piperazine Moiety: : The initial step involves the reaction of 2,3-dimethylphenylamine with a suitable carbonyl compound to form the piperazine ring. This can be achieved through cyclization reactions using reagents such as diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
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Formation of the Piperidine Moiety: : The piperidine ring is synthesized separately, often starting from phenylacetic acid derivatives. The cyclization can be facilitated by using strong acids or bases under controlled temperatures.
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Coupling of Piperazine and Piperidine Rings: : The two rings are then coupled through a carbonyl linkage. This step typically involves the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to form the amide bond.
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Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Potential therapeutic agent for neurological and psychological disorders due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and potentially in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can affect various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidine: Lacks the prop-2-en-1-one group, potentially altering its biological activity.
4-Phenylpiperidine-1-carboxamide: Similar core structure but different functional groups, leading to different pharmacological properties.
Uniqueness
1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of piperazine and piperidine rings with a prop-2-en-1-one group, which may confer distinct pharmacological properties compared to other related compounds.
Properties
IUPAC Name |
1-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-4-25(31)29-15-13-27(14-16-29,23-10-6-5-7-11-23)26(32)30-19-17-28(18-20-30)24-12-8-9-21(2)22(24)3/h4-12H,1,13-20H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQOAMRDLPMSOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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